Aflatoxin G2 (AFG2) is a naturally occurring mycotoxin produced by Aspergillus species, structurally distinguished as the dihydro derivative of Aflatoxin G1. Lacking the critical 8,9-double bond found in its highly toxic analogs, AFG2 cannot form the reactive 8,9-epoxide intermediate, rendering it significantly less toxic and mutagenic [1]. In procurement and analytical workflows, AFG2 is primarily sourced as a high-purity reference standard for food safety testing, chromatographic calibration, and toxicological control studies where a structurally related but non-epoxidizing baseline is required . Its distinct native fluorescence and unique retention profile make it an indispensable, non-interchangeable component in multi-toxin analytical panels.
Substituting Aflatoxin G2 (AFG2) with its analogs like Aflatoxin G1 (AFG1) or Aflatoxin B1 (AFB1) fundamentally compromises analytical calibration and toxicological assay integrity. In procurement, AFG2 is not interchangeable with AFG1 because AFG2 possesses unique native green fluorescence and elutes earliest in standard reverse-phase HPLC methods [1]. Unlike AFG1 and AFB1, which require chemical derivatization (e.g., with trifluoroacetic acid or photochemical reactors) to achieve adequate fluorescence detection limits, AFG2 naturally exhibits high quantum yield . Furthermore, using AFG1 or AFB1 as a substitute in toxicological assays introduces potent mutagens capable of DNA adduction via 8,9-epoxide formation, destroying the utility of the experiment when a non-reactive, structurally analogous baseline control is required [2].
In standard reverse-phase HPLC workflows used for regulatory compliance, AFG2 exhibits the shortest retention time among the four primary aflatoxins. When analyzed on a C18 column, AFG2 elutes at approximately 3.74 minutes, distinctly separated from AFG1 (4.48 min) and AFB1 (6.24 min) [1]. This consistent elution order dictates that AFG2 must be procured to accurately define the early-eluting boundary of the aflatoxin chromatographic window.
| Evidence Dimension | HPLC Retention Time |
| Target Compound Data | AFG2: 3.743 min |
| Comparator Or Baseline | AFG1: 4.482 min; AFB1: 6.240 min |
| Quantified Difference | AFG2 elutes 0.739 minutes earlier than AFG1 and 2.497 minutes earlier than AFB1. |
| Conditions | Agilent ZORBAX RRHT 1.8 µm column, reverse-phase HPLC with fluorescence detection. |
Buyers must procure the exact AFG2 standard to accurately calibrate the early-eluting peak in multi-toxin regulatory screening panels.
Aflatoxin G2 naturally exhibits a high fluorescence quantum yield under UV excitation. In contrast, the fluorescence intensity of AFG1 and AFB1 is significantly quenched in aqueous mobile phases. To achieve comparable trace-level sensitivity (e.g., 0.5 µg/L), AFG1 and AFB1 require pre- or post-column derivatization with trifluoroacetic acid (TFA) or photochemical reactors . AFG2 can be quantified directly at picogram levels without these additional processing steps.
| Evidence Dimension | Native Fluorescence Intensity / Derivatization Requirement |
| Target Compound Data | AFG2: High native fluorescence; no derivatization required for trace detection. |
| Comparator Or Baseline | AFG1 / AFB1: Low native fluorescence; requires TFA/photochemical derivatization. |
| Quantified Difference | AFG2 bypasses the mandatory derivatization step required for AFG1/AFB1 to reach equivalent signal-to-noise ratios at ppb levels. |
| Conditions | HPLC-FLD (Excitation 365 nm, Emission 450 nm). |
Procurement of AFG2 simplifies analytical workflows by allowing direct calibration of fluorescence detectors without the confounding variables of derivatization efficiency.
Because AFG2 lacks the 8,9-double bond present in the terminal furan ring of AFG1 and AFB1, it cannot undergo cytochrome P450-mediated oxidation to form the highly reactive 8,9-epoxide [1]. Consequently, AFG2 demonstrates negative or extremely weak mutagenicity in the Ames test compared to the potent, dose-dependent mutagenic response of AFB1 and AFG1 [1]. This stark quantitative difference makes AFG2 the definitive structural negative control in genotoxicity assays.
| Evidence Dimension | Ames Test Mutagenicity |
| Target Compound Data | AFG2: Negative/weak mutagenic response. |
| Comparator Or Baseline | AFB1 / AFG1: Strongly positive mutagenic response (high revertant colonies/nmol). |
| Quantified Difference | AFG2 exhibits orders of magnitude lower mutagenic potency due to the inability to form DNA-adducting epoxides. |
| Conditions | Salmonella typhimurium Ames assay with mammalian microsome activation. |
Toxicologists must procure AFG2 as a structural baseline to isolate and prove that the 8,9-double bond is the primary driver of aflatoxin-induced DNA damage.
AFG2 is a mandatory component in standard 4-toxin calibration mixtures (B1, B2, G1, G2) used to calibrate HPLC-FLD and LC-MS/MS systems for agricultural screening. Because it elutes first in standard reverse-phase methods, its inclusion is critical for establishing the early-eluting boundary of the assay, ensuring accurate quantification and regulatory compliance for food matrices like peanuts and maize [1].
Due to its lack of the 8,9-double bond, AFG2 is procured as a precise structural control in in vitro and in vivo toxicological assays. Researchers use AFG2 to benchmark the DNA-binding and mutagenic mechanisms of the more reactive Aflatoxin B1 and G1, isolating the specific toxicological contribution of epoxide formation [2].
In method development for food safety testing, AFG2 is utilized to spike complex matrices prior to immunoaffinity column (IAC) cleanup. Because it possesses high native fluorescence and does not require derivatization, it allows analytical laboratories to validate the extraction and recovery efficiency of dihydro-aflatoxins without the confounding variables introduced by post-column derivatization steps [1].
Acute Toxic;Health Hazard